molecular formula C13H26OSi B15045851 4-(Triisopropylsilyl)but-3-yn-2-ol

4-(Triisopropylsilyl)but-3-yn-2-ol

Cat. No.: B15045851
M. Wt: 226.43 g/mol
InChI Key: QNNHBTLZLWTGEV-UHFFFAOYSA-N
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Description

4-(Triisopropylsilyl)but-3-yn-2-ol is an organosilicon compound characterized by the presence of a triisopropylsilyl group attached to a butyn-2-ol backbone. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triisopropylsilyl)but-3-yn-2-ol typically involves the reaction of triisopropylsilyl acetylene with acetaldehyde under controlled conditions. One common method involves the use of tert-butyllithium in a dry tetrahydrofuran (THF) solvent at low temperatures (around -40°C). The reaction mixture is then quenched with saturated ammonium chloride solution and extracted with diethyl ether .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Triisopropylsilyl)but-3-yn-2-ol undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-(Triisopropylsilyl)but-3-yn-2-one.

    Reduction: 4-(Triisopropylsilyl)but-3-ene-2-ol.

    Substitution: 4-(Triisopropylsilyl)but-3-yn-2-yl tosylate.

Scientific Research Applications

4-(Triisopropylsilyl)but-3-yn-2-ol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Triisopropylsilyl)but-3-yn-2-ol involves its reactivity towards various electrophiles and nucleophiles. The triisopropylsilyl group provides steric protection, allowing selective reactions at the alkyne and hydroxyl functional groups. This compound can participate in nucleophilic addition, electrophilic substitution, and cycloaddition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trimethylsilyl)but-3-yn-2-ol
  • 4-(Triethylsilyl)but-3-yn-2-ol
  • 4-(Triphenylsilyl)but-3-yn-2-ol

Uniqueness

4-(Triisopropylsilyl)but-3-yn-2-ol is unique due to the bulky triisopropylsilyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where selective functionalization is required .

Properties

IUPAC Name

4-tri(propan-2-yl)silylbut-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26OSi/c1-10(2)15(11(3)4,12(5)6)9-8-13(7)14/h10-14H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNHBTLZLWTGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC(C)O)(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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